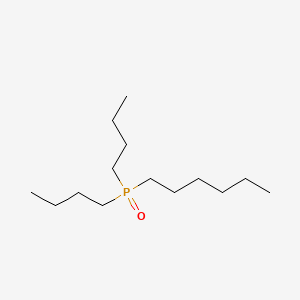
Phosphine oxide, dibutylhexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, dibutylhexyl- is a useful research compound. Its molecular formula is C14H31OP and its molecular weight is 246.37 g/mol. The purity is usually 95%.
The exact mass of the compound Phosphine oxide, dibutylhexyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phosphine oxide, dibutylhexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine oxide, dibutylhexyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Phosphine oxides play a significant role in the development of pharmaceuticals. Their incorporation into drug molecules can enhance metabolic stability and solubility, which are critical factors for drug efficacy.
-
Case Study: Prazosin Analog Development
- Researchers have demonstrated that introducing phosphine oxide structures into existing drugs like Prazosin can improve their solubility and reduce lipophilicity while maintaining similar biological profiles. This modification resulted in an analog with significantly increased metabolic stability, evidenced by a longer half-life in human liver microsomes .
- Antibiotic Development
Polymer Science
Phosphine oxides are increasingly utilized in the synthesis of advanced materials, particularly polymers with desirable electronic properties.
- Staudinger Reaction for Polymerization
- Recent research explored the azide-phosphine Staudinger reaction to create iminophosphorane-linked polymers. This method allows for the production of high-quality conjugated polymers that exhibit semiconductor properties, essential for electronic applications. The study emphasized optimizing reaction conditions to minimize defects during polymer synthesis .
Extraction Processes
Phosphine oxides are recognized for their effectiveness as extractants in separation chemistry, particularly for rare earth elements and actinides.
- Case Study: Rare Earth Element Extraction
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug development (e.g., Prazosin analog) | Improved solubility and metabolic stability |
| Antibiotic design | Enhanced activity against bacterial targets | |
| Polymer Science | Conjugated polymer synthesis | Creation of defect-free semiconductor materials |
| Extraction Processes | Rare earth element separation | Effective binding with specific metal ions |
Propriétés
Numéro CAS |
74038-17-8 |
|---|---|
Formule moléculaire |
C14H31OP |
Poids moléculaire |
246.37 g/mol |
Nom IUPAC |
1-dibutylphosphorylhexane |
InChI |
InChI=1S/C14H31OP/c1-4-7-10-11-14-16(15,12-8-5-2)13-9-6-3/h4-14H2,1-3H3 |
Clé InChI |
IOEIIVUUHFHIBG-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(CCCC)CCCC |
SMILES canonique |
CCCCCCP(=O)(CCCC)CCCC |
Key on ui other cas no. |
74038-17-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















